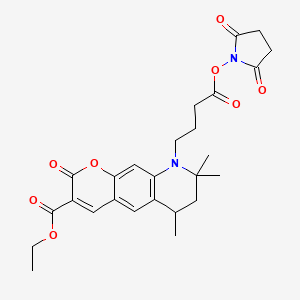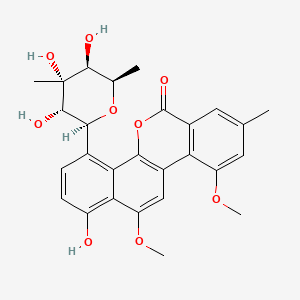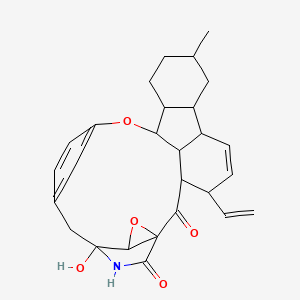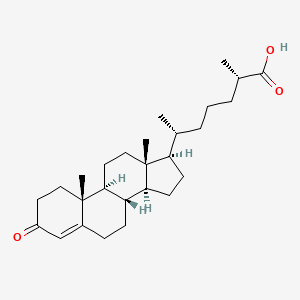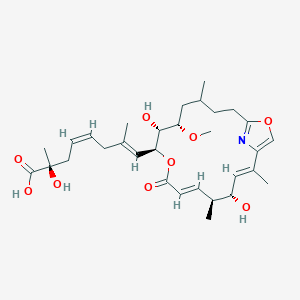
(1S)-trans-(alphaS)-cypermethrin
Descripción general
Descripción
“(1S)-trans-(alphaS)-cypermethrin” is a molecule that contains a total of 49 bonds. There are 30 non-H bond(s), 15 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 ether(s) (aromatic) . It contains total 47 atom(s); 19 Hydrogen atom(s), 22 Carbon atom(s), 1 Nitrogen atom(s), 3 Oxygen atom(s), and 2 Chlorine atom(s) .
Synthesis Analysis
“(1S,AlphaS)-trans-Cypermethrin” is an impurity in the synthesis of θ-Cypermethrin which is a synthetic pyrethroid used as an insecticide in large-scale commercial agricultural applications as well as in consumer products for domestic purposes .Molecular Structure Analysis
High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of “(1S)-trans-(alphaS)-cypermethrin” have been created .Aplicaciones Científicas De Investigación
Cypermethrin is a class II pyrethroid pesticide widely used to control insects in household and agricultural settings. Despite its beneficial roles, its uncontrolled and repetitive applications can lead to unintended effects on non-target organisms. The primary action mechanism of cypermethrin involves prolonging the opening of sodium channels, leading to hyper-excitation of the central nervous system. This pesticide is capable of crossing the blood-brain barrier, inducing neurotoxicity and motor deficits. Cypermethrin's impact on the central nervous system has made it a common pesticide used in neurotoxicology research. The variability in responses to cypermethrin, depending on dosage, exposure time, and the strain, age, gender, and species of the animals used, adds to its relevance in research. Studies have shown that cypermethrin modulates chloride, voltage-gated calcium, and potassium channels, alters the activity of glutamate and acetylcholine receptors and adenosine triphosphatases, induces DNA damage and oxidative stress in neuronal cells, and affects the levels of neurotransmitters such as gamma-aminobutyric acid and dopamine (A. Singh, M. N. Tiwari, O. Prakash, M. Singh, 2012).
Pyrethroids, including cypermethrin, have been examined for their toxicity and safety in use as insecticides. They are significantly more toxic to insects than vertebrates, a characteristic attributed to differences in size, body temperature, and sodium channel sensitivity between these organisms. Despite being considered relatively non-toxic to humans, recent research indicates potential health hazards associated with cypermethrin exposure, including impacts on fertility, the immune system, cardiovascular and hepatic metabolism, and enzymatic activity. The necessity of cautious use of these insecticides is underscored by findings related to inflammation, nephro- and hepatotoxicity, and the influence on antioxidant enzymes in tissues, highlighting the critical balance between their utility in pest control and potential risks to human health (Agnieszka Chrustek et al., 2018).
Safety and Hazards
The safety data sheet for “(1S)-(-)-alpha-Pinene”, which may be similar to “(1S)-trans-(alphaS)-cypermethrin”, indicates that it is flammable and harmful if swallowed. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction .
Mecanismo De Acción
Target of Action
It is known that many compounds interact with specific proteins or nucleic acids within the body to exert their effects
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function . This could involve binding to a target protein, altering its conformation, and subsequently affecting its activity. The exact nature of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
Many compounds can affect multiple pathways, leading to a range of downstream effects
Pharmacokinetics
Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, which results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion
Result of Action
Many compounds can have a range of effects at the molecular and cellular level, including changes in gene expression, protein function, and cellular signaling pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. These factors can include temperature, pH, and the presence of other compounds . DNA methylation represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes
Propiedades
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-NLWGTHIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058250 | |
| Record name | RU 27996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-trans-(alphaS)-cypermethrin | |
CAS RN |
83860-31-5 | |
| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83860-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RU-27996 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083860315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RU 27996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyano-3-phenoxybenzyl [1S-[1α(R*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RU-27996 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3S2H4338 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,8-Dimethyl-N-(3-methylphenyl)-4-oxo-5H-thieno[3,2-C]quinoline-2-carboxamide](/img/structure/B1255771.png)
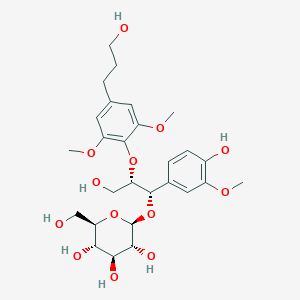

![(1S,18S,21S,22S,26S,19R,20R,23R,24R,25R)-22,23,25-Triacetyloxy-21-(acetyloxymethyl)-15,19,26-trihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0<1,21>.0<3,24>.0<7,12>]hexacosa-7,9,11-trien-20-yl acetate](/img/structure/B1255778.png)
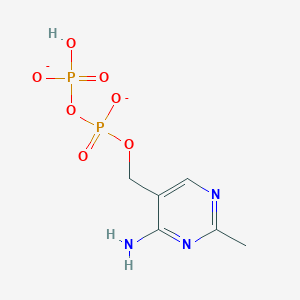

![(2S)-2-[[[5-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]propanoic acid tert-butyl ester](/img/structure/B1255783.png)
